

Application Note: Sensitive Detection of Avenacein Y using LC-MS/MS

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Compound of Interest

Compound Name: Avenacein Y

Cat. No.: B1666146

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenacein Y is a mycotoxin produced by various *Fusarium* species, notably *Fusarium avenaceum*. The presence of this mycotoxin in agricultural commodities poses a potential risk to food safety and animal health. Therefore, a sensitive and reliable analytical method for the detection and quantification of **Avenacein Y** is crucial for monitoring its occurrence in food and feed, as well as for toxicological and drug development studies. This application note provides a detailed protocol for the sensitive detection of **Avenacein Y** using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for mycotoxin analysis and available mass spectral data for **Avenacein Y**.

Chemical Properties of Avenacein Y

A clear understanding of the chemical properties of **Avenacein Y** is fundamental for the development of a robust LC-MS/MS method.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ O ₈	--INVALID-LINK--
Molecular Weight	318.23 g/mol	--INVALID-LINK--
Exact Mass	318.0376 Da	--INVALID-LINK--

Experimental Protocol: LC-MS/MS Analysis of Avenacein Y

This protocol outlines the steps for sample preparation, liquid chromatography, and mass spectrometry for the sensitive detection of **Avenacein Y**.

Sample Preparation (Solid Matrix, e.g., Grain)

A generic sample preparation method for mycotoxins in a solid matrix is described below. This may require optimization depending on the specific matrix.

Materials:

- **Avenacein Y** standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 µm)

Procedure:

- Extraction:
 - Homogenize a representative sample of the matrix (e.g., 5 g of ground grain).

- Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v with 0.1% formic acid).
- Vortex vigorously for 20 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Clean-up (using SPE):
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
 - Load 5 mL of the supernatant onto the cartridge.
 - Wash the cartridge with 5 mL of water to remove polar interferences.
 - Elute **Avenacein Y** with 5 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of the initial mobile phase.
- Filtration:
 - Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography Parameters

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

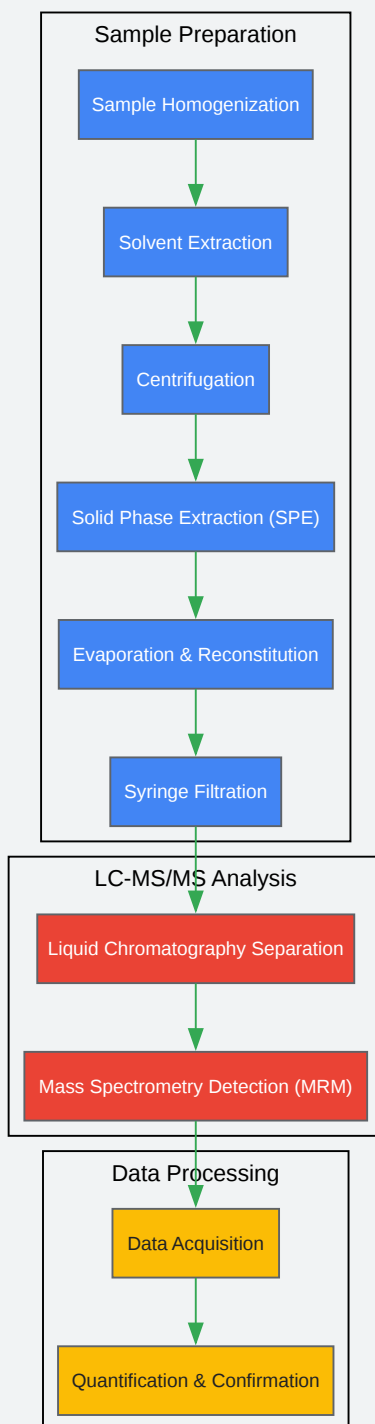
Mass Spectrometry Parameters (Triple Quadrupole)

The following parameters are proposed based on the known molecular weight of **Avenacein Y** and publicly available fragmentation data (PubChem CID: 54692970). Optimization will be necessary for your specific instrument.

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Negative
Precursor Ion [M-H] ⁻	m/z 317.03
Product Ion 1 (Quantifier)	m/z 273.04
Product Ion 2 (Qualifier)	m/z 285.00
Collision Energy (CE) for m/z 273.04	15-25 V (Requires optimization)
Collision Energy (CE) for m/z 285.00	10-20 V (Requires optimization)
Dwell Time	100 ms
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr

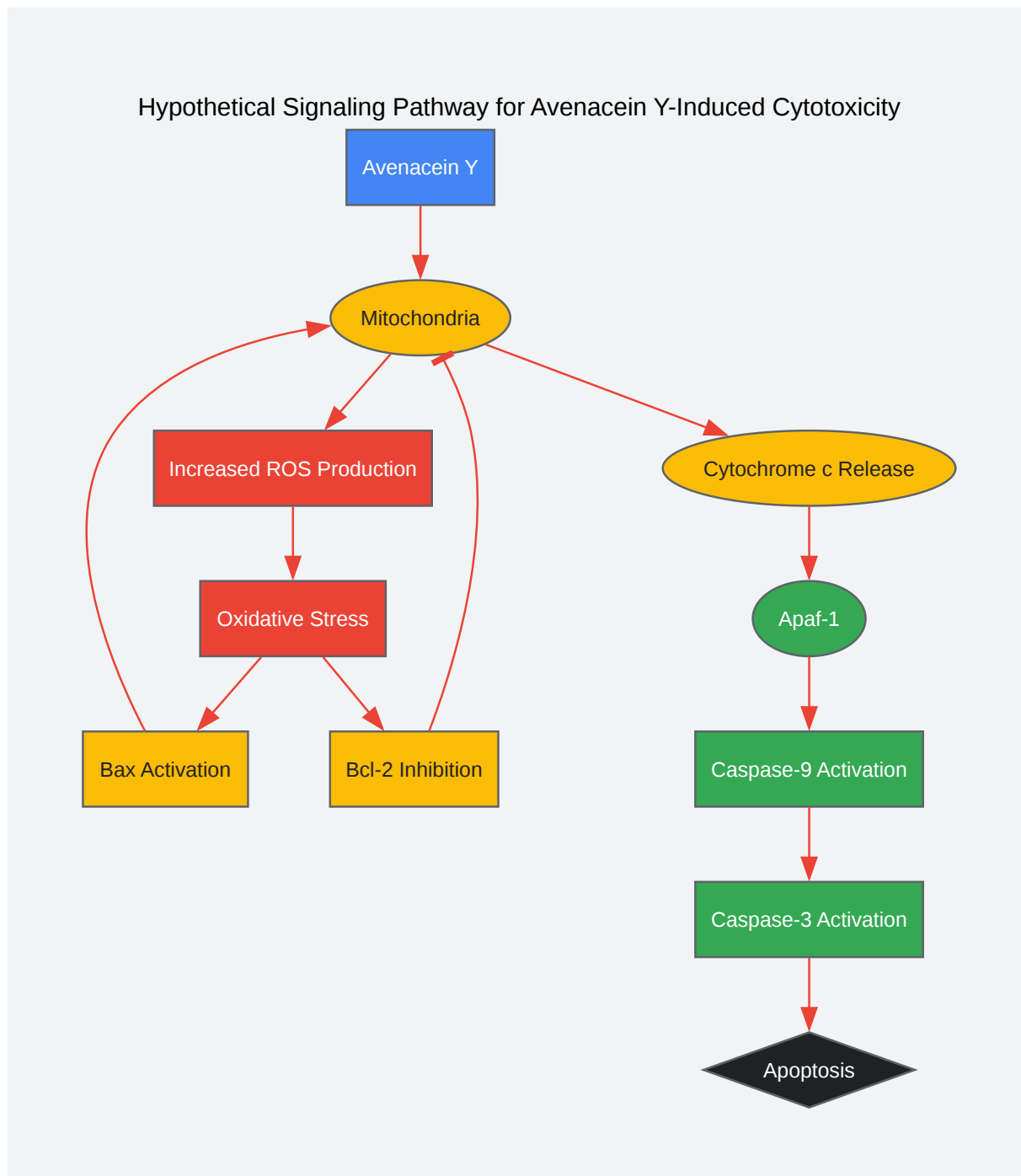
Experimental Workflow

Experimental Workflow for Avenacein Y Analysis

[Click to download full resolution via product page](#)Workflow for **Avenacein Y** analysis.

Potential Signaling Pathway Affected by Avenacein Y

While the specific molecular targets and signaling pathways of **Avenacein Y** are not yet well-elucidated, many mycotoxins are known to induce cellular toxicity through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. The following diagram illustrates a generalized oxidative stress-induced apoptosis pathway, which represents a plausible, though not confirmed, mechanism of action for **Avenacein Y**.



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A potential oxidative stress-induced apoptosis pathway.

Conclusion

This application note provides a comprehensive starting point for the development of a sensitive and specific LC-MS/MS method for the detection of **Avenacein Y**. The provided parameters for sample preparation, liquid chromatography, and mass spectrometry should be optimized for the specific instrumentation and matrices being analyzed. The proposed workflow and hypothetical signaling pathway offer a framework for the analysis and further investigation of **Avenacein Y**.

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